(3-Ethoxycarbonylaminophenyl)acetic acid
Overview
Description
“(3-Ethoxycarbonylaminophenyl)acetic acid”, also known as ECPPA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has a molecular weight of 223.23 . The IUPAC name for this compound is {3-[(ethoxycarbonyl)amino]phenyl}acetic acid .
Molecular Structure Analysis
The molecular structure of “(3-Ethoxycarbonylaminophenyl)acetic acid” is represented by the formula C11H13NO4 . The InChI code for this compound is 1S/C11H13NO4/c1-2-16-11(15)12-9-5-3-4-8(6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) .
Scientific Research Applications
Application in Plant Biology
- Summary of the Application: Acetic acid, including “(3-Ethoxycarbonylaminophenyl)acetic acid”, plays an essential role in conferring tolerance to water deficit stress in plants . This mechanism of drought stress tolerance mediated by acetic acid has great potential for solving the global food crisis and preventing desertification caused by global warming .
- Methods of Application or Experimental Procedures: The application of exogenous acetic acid to plants before starting to stop water supplies as a water deficit treatment increases the genome-wide basal level of histone acetylation . This is directly incorporated into histone H4 acetylation in A. thaliana .
- Results or Outcomes: This novel mechanism of drought stress tolerance mediated by acetic acid via networks involving phytohormones, genes, and chromatin regulation has shown to increase tolerance to water deficit stress .
Safety And Hazards
properties
IUPAC Name |
2-[3-(ethoxycarbonylamino)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)12-9-5-3-4-8(6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSQVCLXVJHQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609839 | |
Record name | {3-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxycarbonylaminophenyl)acetic acid | |
CAS RN |
741254-28-4 | |
Record name | {3-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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